molecular formula C17H14N2O3S B12591417 3-Pyridinesulfonic acid, 2-amino-5-phenyl-, phenyl ester CAS No. 646053-54-5

3-Pyridinesulfonic acid, 2-amino-5-phenyl-, phenyl ester

Cat. No.: B12591417
CAS No.: 646053-54-5
M. Wt: 326.4 g/mol
InChI Key: LRGYMFPBJILVCI-UHFFFAOYSA-N
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Description

3-Pyridinesulfonic acid, 2-amino-5-phenyl-, phenyl ester is a pyridine-based sulfonic acid ester characterized by an amino group at the 2-position, a phenyl substituent at the 5-position, and a phenyl ester moiety at the sulfonic acid group. Its molecular formula is C₁₇H₁₄N₂O₃S, with a molecular weight of 342.37 g/mol.

Properties

CAS No.

646053-54-5

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

phenyl 2-amino-5-phenylpyridine-3-sulfonate

InChI

InChI=1S/C17H14N2O3S/c18-17-16(23(20,21)22-15-9-5-2-6-10-15)11-14(12-19-17)13-7-3-1-4-8-13/h1-12H,(H2,18,19)

InChI Key

LRGYMFPBJILVCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2)N)S(=O)(=O)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinesulfonic acid, 2-amino-5-phenyl-, phenyl ester typically involves multi-step organic reactions. One common method includes the sulfonation of 2-amino-5-phenylpyridine followed by esterification with phenol. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinesulfonic acid, 2-amino-5-phenyl-, phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and substituted pyridine compounds .

Scientific Research Applications

3-Pyridinesulfonic acid, 2-amino-5-phenyl-, phenyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinesulfonic acid, 2-amino-5-phenyl-, phenyl ester involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds, while the amino group can participate in nucleophilic attacks. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Molecular Formula Substituents Functional Groups Key Properties/Activities References
3-Pyridinesulfonic acid, 2-amino-5-phenyl-, phenyl ester C₁₇H₁₄N₂O₃S 2-amino, 5-phenyl Sulfonic acid phenyl ester Theoretical: Potential bioactivity via π-π interactions, moderate solubility
Caffeic Acid Phenethyl Ester (CAPE) C₁₇H₁₆O₄ Phenethyl ester, catechol core Phenolic hydroxyl, ester Antioxidant, anti-inflammatory, hepatoprotective
3-Pyridinesulfonic acid, 2-amino-5-bromo-, phenyl ester C₁₁H₉BrN₂O₃S 2-amino, 5-bromo Sulfonic acid phenyl ester Synthetic intermediate; bromine enhances lipophilicity
2-Chloro-5-trifluoromethyl-pyridine-3-sulfonic acid amide C₇H₅ClF₃NO₃S 2-chloro, 5-CF₃ Sulfonamide Bioactive in agrochemicals; enhanced stability

Functional Group Impact

  • Sulfonic Acid Ester vs. Phenolic Ester (CAPE): CAPE, a phenolic ester, exhibits significant antioxidant activity due to its catechol moiety, which scavenges reactive oxygen species (ROS) in hepatic injury models .
  • Halogen vs. Phenyl Substituents:
    The bromo-substituted analogue (C₁₁H₉BrN₂O₃S) demonstrates increased lipophilicity compared to the phenyl-substituted target compound. Bromine’s electron-withdrawing nature may enhance electrophilic reactivity in cross-coupling reactions, whereas the phenyl group could improve binding affinity to aromatic protein domains .

  • Sulfonamide vs. Sulfonic Acid Ester:
    Sulfonamide derivatives (e.g., 2-chloro-5-trifluoromethyl-pyridine-3-sulfonic acid amide) exhibit greater metabolic stability than esters due to resistance to hydrolysis, making them preferred in drug design .

Research Findings and Pharmacological Implications

Antioxidant and Anti-inflammatory Activity

While CAPE reduces oxidative stress and inflammation in cholestatic liver injury via ROS scavenging and Kupffer cell inhibition , the target compound’s sulfonic acid ester group may offer distinct mechanisms. Sulfonic acid derivatives are known to interact with sulfotransferases or ion channels, suggesting possible modulation of cellular signaling pathways.

Stability and Bioavailability

The phenyl ester group in the target compound may confer moderate hydrolytic stability compared to alkyl esters, balancing reactivity and shelf life. However, sulfonamide analogues (e.g., 2-chloro-5-trifluoromethyl-pyridine-3-sulfonic acid amide) are more stable under physiological conditions .

Biological Activity

3-Pyridinesulfonic acid, 2-amino-5-phenyl-, phenyl ester is a complex organic compound with notable biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C16_{16}H16_{16}N2_{2}O3_{3}S. It features a pyridine ring substituted with an amino group and a sulfonic acid moiety, which contributes to its unique chemical properties. The presence of the phenyl ester enhances its versatility in biological interactions.

Mechanisms of Biological Activity

The biological activity of 3-Pyridinesulfonic acid, 2-amino-5-phenyl-, phenyl ester can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially through competitive or non-competitive binding. The sulfonic acid group facilitates hydrogen bonding and electrostatic interactions with enzyme active sites.
  • Receptor Binding : It exhibits affinity for specific receptors, modulating their activity. The phenyl group enhances hydrophobic interactions, increasing binding strength .

Biological Activities

Research indicates that this compound possesses several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Properties : Initial investigations have shown that 3-Pyridinesulfonic acid, 2-amino-5-phenyl-, phenyl ester may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Data Table: Summary of Biological Activities

Activity Type Description Mechanism
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaInhibition of cell wall synthesis
AnticancerInduces apoptosis in cancer cellsModulation of signaling pathways
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathwaysCompetitive binding to active sites

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of 3-Pyridinesulfonic acid, 2-amino-5-phenyl-, phenyl ester against several bacterial strains. Results indicated significant inhibition zones for both Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
  • Cancer Cell Studies :
    Research involving human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies revealed that this was associated with increased levels of pro-apoptotic markers and decreased expression of anti-apoptotic proteins .

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